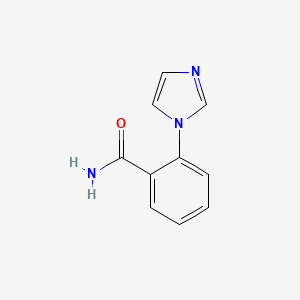

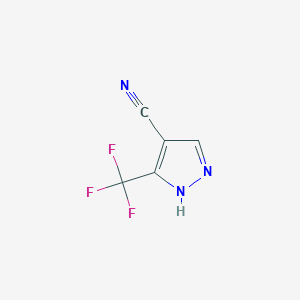

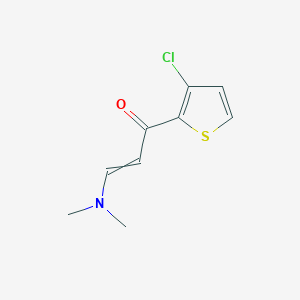

![molecular formula C16H11ClF3N3O2S B1300644 Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 159885-63-9](/img/structure/B1300644.png)

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a derivative of ethyl pyrazole-4-carboxylate, which has been modified with a trifluoromethyl group and a thiazolyl moiety attached to the pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture, particularly as an intermediate in the synthesis of pesticides or pharmaceuticals.

Synthesis Analysis

The synthesis of related ethyl pyrazole-4-carboxylate derivatives has been reported in the literature. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized using ultrasound irradiation, which significantly reduces reaction times and improves yields . Similarly, ethyl 3-amino-1H-pyrazole-4-carboxylate has been synthesized through total synthesis and further reacted to produce acetylated derivatives . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound , with modifications to include the trifluoromethyl and thiazolyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . These techniques could be employed to determine the precise molecular structure of the compound , including the position of the substituents and the confirmation of the thiazolyl ring fusion.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions, as demonstrated by the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles . The presence of the trifluoromethyl group in the compound of interest suggests that it may also be amenable to similar reactions, potentially leading to the formation of novel pyrazole-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the pyrazole ring. For instance, the introduction of a trifluoromethyl group can significantly alter the compound's lipophilicity and electronic properties . The thiazolyl group could also impact the compound's ability to form hydrogen bonds and its overall stability. Detailed analysis of these properties would require experimental data, which could be obtained through methods like thermogravimetric analysis, as used for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their potential antimicrobial and anticancer properties. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and found that some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin. Furthermore, most of the synthesized compounds demonstrated good to excellent antimicrobial activity, indicating their potential in medical and pharmaceutical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Structural Analysis

Various studies have focused on the efficient synthesis and structural analysis of derivatives of Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. For instance, Machado et al. (2011) reported the highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, highlighting the significant reduction in reaction times and high yields achieved through this methodology (Machado et al., 2011). Mikhed’kina et al. (2009) studied the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines, providing insights into the synthesis of regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina et al., 2009).

Chemical Libraries and Heterocyclic Assemblies

The compound and its derivatives have been utilized in the creation of chemical libraries and heterocyclic assemblies. Donohue et al. (2002) prepared a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, emphasizing the diversity and potential applications of these compounds in various scientific fields (Donohue et al., 2002).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a wide range of biological receptors, indicating that the compound may also have diverse targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to diverse downstream effects . The specific pathways and effects would depend on the exact nature of the target and the specific structure of the compound.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact structure and the nature of its targets.

properties

IUPAC Name |

ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYLQNYWSPXULI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363289 |

Source

|

| Record name | Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

159885-63-9 |

Source

|

| Record name | Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)